N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester
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Description
N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C14H21NO4 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
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Biological Activity
N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester, also known by its CAS number 1009093-14-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant research findings.
Molecular Characteristics
- Molecular Formula: C14H21NO4
- Molecular Weight: 267.32 g/mol
- SMILES Notation: CC(C)(C)OC(=O)NC@HC@Hc1ccccc1
Biological Activity Overview
The compound exhibits various biological activities that are relevant in pharmacological contexts. The following sections detail specific activities, mechanisms of action, and relevant case studies.
1. Antiviral Activity
Research indicates that compounds similar to this compound have shown promising activity against viral infections. For instance, studies have demonstrated that modifications in the structure can enhance the efficacy against non-nucleosidase reverse transcriptase inhibitors (NNRTIs), which are critical in HIV treatment protocols .
2. Enzyme Inhibition
The compound has been investigated for its potential to inhibit various enzymes related to disease states. For example, it has been noted that similar carbamate derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's .
3. Antioxidant Properties
Preliminary studies suggest that this compound may possess antioxidant properties. This is crucial for protecting cells from oxidative stress and could have implications in aging and chronic diseases.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of this compound:
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity: The compound's structure allows it to bind effectively with target enzymes and receptors, modulating their activity.
- Hydrogen Bonding: The hydroxyl groups present facilitate hydrogen bonding with active sites of enzymes or receptors, enhancing inhibitory effects.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h4-8,11-12,16-17H,9H2,1-3H3,(H,15,18)/t11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIHMMMBXBQYNT-VXGBXAGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)[C@@H](C1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.